molecular formula C13H22N6O7 B609870 PD-1-IN-17 free base CAS No. 1673560-66-1

PD-1-IN-17 free base

Numéro de catalogue B609870
Numéro CAS: 1673560-66-1
Poids moléculaire: 374.354
Clé InChI: SRNQPYBWRIETFQ-XKBZYTNZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PD-1-IN-17 free base is an inhibitor of programmed cell death-1 (PD-1), a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance . It was first reported in patent WO2015033301A1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the search results. For more detailed information, databases like ChemSpider can be referred to.

Applications De Recherche Scientifique

Pharmacokinetic and Pharmacodynamic Studies

PD-1-IN-17 free base's scientific research applications primarily revolve around pharmacokinetic and pharmacodynamic studies. Pharmacokinetics (PK) and pharmacodynamics (PD) are crucial for understanding the drug's behavior in the body and its therapeutic effects. A study emphasized the importance of characterizing the PK/PD relationship in drug discovery and development. Effective PK/PD study design can elucidate the relationship between drug concentration and effect, understand the mechanism of drug action, and identify pharmacokinetic properties for further improvement and optimal compound design. Furthermore, PK/PD modeling can help translate in vitro compound potency to in vivo settings, reduce the number of in vivo animal studies, and improve the translation of findings from preclinical species into the clinical setting (Tuntland et al., 2014).

Quantitative Pharmacology

Quantitative pharmacology, focusing on concentration-response and response-time relationships, is vital in drug discovery for target validation, optimizing the development of lead compounds, and scaling compounds to humans. Quantitative pharmacology adds significant value to study design and is essential for interpreting data in experimental pharmacology. It helps establish inter-relationships between in vitro and in vivo PK and PD properties and extrapolate to the known or possible future clinical use of a compound. This approach is crucial in ensuring that the interpretative value of published experimental data is maximized and misleading information is minimized (Gabrielsson & Green, 2009).

Impact on Survival and Tumor Remission

This compound is linked to the inhibition of PD-1, a receptor that downmodulates effector functions of activated T cells and limits the generation of immune memory. Blocking PD-1 can mediate tumor regression in a significant proportion of patients. Research shows that overall survival following PD-1 blockade treatment in patients with advanced treatment-refractory melanoma compares favorably with literature studies of similar patient populations. Responses were durable and persisted after drug discontinuation. Long-term safety was considered acceptable, suggesting that PD-1 blockade, potentially including this compound, holds promise for treating certain types of cancer (Topalian et al., 2014).

Orientations Futures

The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .

Propriétés

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQPYBWRIETFQ-XKBZYTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?

A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].

Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?

A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.

Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?

A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.

Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?

A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].

Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?

A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.

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